Betamethasone 17-acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)23(17,25)19(29)11-22(18,4)24(13,20(30)12-26)31-14(2)27/h7-8,10,13,17-19,26,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVRUILUEYSIMD-QZIXMDIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-12-3 |

Source

|

| Record name | Betamethasone 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of Betamethasone 17-Acetate

Introduction

Betamethasone, a potent synthetic glucocorticoid, is a cornerstone in the management of inflammatory and autoimmune disorders. Its therapeutic efficacy is often modulated through esterification of its hydroxyl groups, particularly at the C17 and C21 positions, to alter its pharmacokinetic and pharmacodynamic properties. While Betamethasone 21-acetate is a common and readily synthesized derivative, the regioselective synthesis of Betamethasone 17-acetate presents a more complex challenge due to the steric hindrance of the tertiary C17 hydroxyl group and the presence of the more reactive primary C21 hydroxyl group. This technical guide provides an in-depth exploration of a robust and field-proven pathway for the synthesis of Betamethasone 17-acetate, primarily focusing on the strategic use of cyclic orthoester intermediates to achieve high regioselectivity. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a detailed understanding of this synthesis.

The Challenge of Regioselective Acylation of Betamethasone

Direct acylation of betamethasone with acetylating agents such as acetic anhydride or acetyl chloride typically leads to the preferential formation of the 21-acetate ester, owing to the higher reactivity of the primary hydroxyl group at the C21 position. To achieve selective acylation at the C17 position, a strategy that either protects the C21 hydroxyl group or enhances the reactivity of the C17 hydroxyl group is necessary. The orthoester route provides an elegant solution by temporarily bridging the C17 and C21 hydroxyl groups, thereby allowing for the subsequent selective formation of the 17-monoester.

The Orthoester Pathway: A Two-Step Strategy for Selective 17-Acetylation

The most effective and industrially relevant method for the synthesis of 17-monoesters of 17,21-dihydroxycorticosteroids is the orthoester pathway.[1] This two-step process involves the formation of a cyclic orthoester intermediate, followed by a regioselective acid-catalyzed ring opening.

Step 1: Formation of the Betamethasone 17,21-Cyclic Orthoacetate Intermediate

The initial step involves the reaction of betamethasone with a trialkyl orthoacetate, typically triethyl orthoacetate, in the presence of an acid catalyst. This reaction forms a cyclic orthoester intermediate that bridges the 17α- and 21-hydroxyl groups.

Reaction Scheme:

Figure 2: Regioselective hydrolysis to yield Betamethasone 17-Acetate.

Causality of Experimental Choices:

-

Hydrolysis Conditions: The selective opening of the cyclic orthoester is achieved by treatment with a dilute aqueous acid, such as sulfuric acid. [2]The concentration of the acid and the reaction temperature are critical parameters that must be carefully controlled to favor the formation of the 17-ester over the 21-ester or the complete hydrolysis back to betamethasone.

-

Work-up Procedure: Following the hydrolysis, the reaction mixture is typically neutralized with a weak base, such as pyridine or a bicarbonate solution, to quench the acid and prevent further reaction. [2]The product is then extracted into an organic solvent.

-

Purification: The crude Betamethasone 17-acetate is purified by recrystallization from a suitable solvent system, such as methanol/water or acetone. [2]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of closely related betamethasone 17-esters and represent a reliable method for the preparation of betamethasone 17-acetate.

Protocol 1: Synthesis of Betamethasone 17,21-Cyclic Orthoacetate

| Step | Procedure |

| 1. | In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add betamethasone (1 equivalent) and anhydrous tetrahydrofuran (THF). |

| 2. | To the resulting suspension, add triethyl orthoacetate (1.5-2.0 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents). |

| 3. | Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. |

| 4. | Quench the reaction by adding a few drops of pyridine or triethylamine to neutralize the catalyst. |

| 5. | The reaction mixture containing the betamethasone 17,21-cyclic orthoacetate intermediate can be used directly in the next step without isolation. |

Protocol 2: Synthesis and Purification of Betamethasone 17-Acetate

| Step | Procedure |

| 1. | To the reaction mixture from Protocol 1, add a pre-cooled dilute aqueous solution of sulfuric acid (e.g., 1 M) dropwise with vigorous stirring. |

| 2. | Maintain the reaction temperature at 0-5 °C and stir for 1-2 hours. Monitor the progress of the hydrolysis by TLC. |

| 3. | Once the reaction is complete, neutralize the mixture by the slow addition of pyridine or a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. |

| 4. | Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane. |

| 5. | Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. |

| 6. | Concentrate the organic phase under reduced pressure to obtain the crude product. |

| 7. | Purify the crude Betamethasone 17-acetate by recrystallization from a mixture of acetone and water or methanol and water to yield a white crystalline solid. |

Data Presentation: A Comparative Overview

The choice of the orthoester reagent directly determines the final 17-ester product. The following table provides a comparative overview of the reagents used for the synthesis of different betamethasone 17-esters via the orthoester route.

| Target 17-Ester | Orthoester Reagent |

| Betamethasone 17-Acetate | Triethyl Orthoacetate |

| Betamethasone 17-Propionate | Triethyl Orthopropionate [3] |

| Betamethasone 17-Valerate | Trimethyl Orthovalerate [2] |

Conclusion

The synthesis of Betamethasone 17-acetate is a prime example of how a strategic, multi-step approach can overcome the inherent challenges of regioselective reactions in complex molecules. The orthoester pathway, with its formation of a cyclic intermediate and subsequent controlled hydrolysis, provides a reliable and scalable method for the preparation of this important corticosteroid derivative. The detailed understanding of the underlying chemical principles and the careful control of reaction parameters are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to successfully synthesize and further investigate the therapeutic potential of Betamethasone 17-acetate.

References

- CN102659887A - Synthetic method of betamethasone 17-valerate - Google Patents.

- CN102964414A - Synthesis method of 17-position steroid carboxylic ester - Google Patents.

- CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents.

-

Synthesis of triethyl orthoacetate - PrepChem.com. Available at: [Link]

- CN106986908B - The preparation method of betamethasone - Google Patents.

Sources

- 1. CN102964414A - Synthesis method of 17-position steroid carboxylic ester - Google Patents [patents.google.com]

- 2. CN102659887A - Synthetic method of betamethasone 17-valerate - Google Patents [patents.google.com]

- 3. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]

Betamethasone 17-Acetate: A Comprehensive Physicochemical Guide for the Research Professional

This document provides an in-depth technical guide on the core physicochemical characteristics of Betamethasone 17-acetate (9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate), a potent synthetic glucocorticoid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of properties to explain the scientific causality behind its behavior and the experimental methodologies required for its robust characterization.

Introduction: The Molecular Mandate of a Glucocorticoid Ester

Betamethasone 17-acetate is a corticosteroid ester designed for potent anti-inflammatory and immunosuppressive activity.[1] Its efficacy is intrinsically linked to its molecular structure and resulting physicochemical properties. The introduction of a fluorine atom at the 9α position and a methyl group at the 16β position enhances glucocorticoid activity while minimizing mineralocorticoid effects.[2] The acetylation at the C-17 hydroxyl group modifies the molecule's lipophilicity, which in turn influences its absorption, distribution, and duration of action.[3]

Understanding these core characteristics is not merely an academic exercise; it is fundamental to formulation development, analytical method design, stability assessment, and ensuring regulatory compliance. This guide provides the foundational knowledge and practical protocols to empower scientists in these critical functions.

Fundamental Chemical and Physical Identity

A precise understanding of the molecule's identity is the bedrock of all further analysis. Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₁FO₆ | [4][5] |

| Molecular Weight | 434.50 g/mol | [4][5] |

| CAS Number | 987-24-6 | [3] |

| Appearance | White to off-white crystalline powder. | [6] |

| Stereochemistry | The molecule possesses multiple chiral centers, with the clinically used form being the (11β,16β)-isomer. This specific stereoconfiguration is critical for binding to the glucocorticoid receptor. | [3] |

Visualization of Molecular Structure

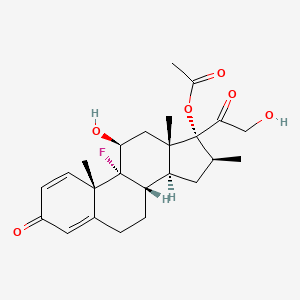

The following diagram illustrates the steroidal backbone and key functional groups of Betamethasone 17-acetate.

Caption: Chemical structure of Betamethasone 17-acetate.

Solubility Profile: Guiding Formulation Strategy

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation excipients. Betamethasone 17-acetate is a lipophilic molecule, a characteristic intentionally enhanced by the C-17 esterification to prolong its biological half-life.[3]

| Solvent | Solubility Description | Quantitative Value (if available) | Source(s) |

| Water | Practically insoluble | 30 mg/L (at 25 °C) | [5] |

| Acetone | Freely soluble | - | [6] |

| Ethanol (96%) | Soluble | - | [6] |

| Methylene Chloride | Soluble | - | [6] |

-

Expert Insight: The low aqueous solubility necessitates formulation strategies such as suspensions for injectable routes or oleaginous bases for topical delivery. The high solubility in organic solvents like acetone and methylene chloride is leveraged during extraction, purification, and the preparation of analytical standards.

Lipophilicity (Log P)

The octanol-water partition coefficient (Log P) is a key indicator of a drug's lipophilicity. A higher Log P value generally correlates with better membrane permeability.

While experimentally determined values are preferred, these computational predictions provide a strong indication of the compound's lipophilic nature.

Protocol: Experimental Determination of Log P (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method, a self-validating system for determining the Log P value.

Sources

- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. h-and-m-analytical.com [h-and-m-analytical.com]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. Betamethasone Acetate | C24H31FO6 | CID 443967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Betamethasone acetate | SIELC Technologies [sielc.com]

- 6. uspbpep.com [uspbpep.com]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Betamethasone 17-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone 17-acetate is a potent synthetic glucocorticoid, a corticosteroid esterified at the 17-position with an acetate group.[1] As a member of the glucocorticoid family, its therapeutic effects, primarily anti-inflammatory and immunosuppressive actions, are mediated through its interaction with the glucocorticoid receptor (GR).[2][3][4] Understanding the binding affinity of Betamethasone 17-acetate for the GR is paramount for elucidating its potency, pharmacodynamics, and for the rational design of novel therapeutic agents with optimized efficacy and safety profiles.

This technical guide provides a comprehensive overview of the glucocorticoid receptor binding affinity of Betamethasone 17-acetate. It delves into the structural and functional aspects of the glucocorticoid receptor, the mechanism of ligand binding, and the downstream signaling pathways. Furthermore, this guide offers detailed, field-proven methodologies for the experimental determination of binding affinity, including radioligand binding assays and cell-based reporter assays. A section on the chemical synthesis of Betamethasone 17-acetate is also included to provide a complete picture from molecule to mechanism.

The Glucocorticoid Receptor: Structure and Mechanism

The glucocorticoid receptor is a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[6] In its unliganded state, the GR resides predominantly in the cytoplasm as part of a large multiprotein complex, including heat shock proteins (HSPs) such as HSP90 and HSP70.

Upon binding of a glucocorticoid agonist like Betamethasone 17-acetate, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the diverse physiological and therapeutic effects of glucocorticoids.

Glucocorticoid Receptor Signaling Pathway

The binding of Betamethasone 17-acetate to the glucocorticoid receptor initiates a cascade of molecular events that ultimately modulate gene expression. The following diagram illustrates the canonical glucocorticoid receptor signaling pathway.

Caption: Glucocorticoid Receptor Signaling Pathway.

Synthesis of Betamethasone 17-acetate

The synthesis of Betamethasone 17-acetate typically starts from betamethasone. A common laboratory-scale synthesis involves the selective acetylation of the 17α-hydroxyl group. While various patented methods exist, a general conceptual pathway is outlined below. It is crucial to consult detailed chemical literature for precise reaction conditions and safety protocols.[7][8][9]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Betamethasone 17-acetate.

Experimental Determination of Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in drug development. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. For competitive binding assays, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the receptor.

Two primary methodologies are employed to determine the GR binding affinity of compounds like Betamethasone 17-acetate:

-

Competitive Radioligand Binding Assay

-

Cell-Based Glucocorticoid Receptor Reporter Assay

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound (unlabeled Betamethasone 17-acetate) to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the glucocorticoid receptor.[10][11][12][13][14][15]

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Lysate Preparation:

-

Culture a suitable cell line expressing the glucocorticoid receptor (e.g., human A549 lung carcinoma cells or HeLa cells) to confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, and protease inhibitors).

-

Homogenize the cells and centrifuge at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction containing the GR.

-

Determine the protein concentration of the cytosol using a standard method like the Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, set up the binding reactions in a final volume of 200 µL per well.

-

Each well should contain:

-

A constant concentration of the radiolabeled ligand (e.g., 1-5 nM [3H]dexamethasone).

-

A constant amount of cytosolic protein (e.g., 100-200 µg).

-

Varying concentrations of unlabeled Betamethasone 17-acetate (e.g., from 10-11 to 10-5 M).

-

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone, e.g., 10 µM).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add an equal volume of dextran-coated charcoal suspension to each well to adsorb the free radioligand.

-

Incubate for 10-15 minutes at 4°C with occasional mixing.

-

Centrifuge the plate at 3,000 x g for 10 minutes at 4°C.

-

-

Scintillation Counting:

-

Carefully transfer the supernatant (containing the bound radioligand) from each well to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Betamethasone 17-acetate by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the GR.

-

Cell-Based Glucocorticoid Receptor Reporter Assay

This assay measures the functional consequence of ligand binding by quantifying the transactivation of a reporter gene under the control of GREs.[16][17][18] A common reporter gene is luciferase, which produces a luminescent signal upon addition of its substrate.[19]

Experimental Workflow

Caption: Workflow for a cell-based glucocorticoid receptor reporter assay.

Detailed Protocol: Cell-Based Glucocorticoid Receptor Reporter Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media.

-

Co-transfect the cells with three plasmids:

-

An expression vector for the human glucocorticoid receptor.

-

A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple GREs.

-

A control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Use a standard transfection reagent according to the manufacturer's protocol.

-

-

Cell Seeding and Treatment:

-

After 24 hours of transfection, seed the cells into a 96-well plate at an appropriate density.

-

Allow the cells to adhere for several hours.

-

Treat the cells with a range of concentrations of Betamethasone 17-acetate (e.g., from 10-12 to 10-6 M).

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM dexamethasone).

-

Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the Betamethasone 17-acetate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50), which reflects the functional potency of the compound.

-

Data Presentation

The quantitative data obtained from the binding and functional assays should be summarized in a clear and concise table for easy comparison.

| Compound | Assay Type | Cell Line | Parameter | Value (nM) |

| Betamethasone 17-acetate | Competitive Radioligand Binding | A549 | IC50 | To be determined |

| Betamethasone 17-acetate | Competitive Radioligand Binding | A549 | Ki | To be determined |

| Betamethasone 17-acetate | GR Reporter Assay | HEK293T | EC50 | To be determined |

| Dexamethasone (Reference) | Competitive Radioligand Binding | A549 | IC50 | Literature value |

| Dexamethasone (Reference) | Competitive Radioligand Binding | A549 | Ki | Literature value |

| Dexamethasone (Reference) | GR Reporter Assay | HEK293T | EC50 | Literature value |

Conclusion

The binding affinity of Betamethasone 17-acetate for the glucocorticoid receptor is a key determinant of its pharmacological activity. While specific quantitative data remains to be published, this technical guide provides the theoretical framework and detailed experimental protocols necessary for its determination. The methodologies outlined, including competitive radioligand binding assays and cell-based reporter assays, represent the gold standard in the field of nuclear receptor pharmacology. By following these robust and self-validating protocols, researchers can accurately quantify the GR binding affinity of Betamethasone 17-acetate and other novel glucocorticoid compounds, thereby advancing our understanding of their mechanism of action and facilitating the development of improved therapeutics.

References

-

AERU. Betamethasone acetate. [Link]

-

Al-Oqail, M. M., El-Sayed, R. A., & Al-Jenoobi, F. I. (2022). Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor. Molecules, 27(14), 4381. [Link]

-

ResearchGate. Relationship between glucocorticoid receptor binding affinity (Table 1)... [Link]

-

Al-Dahmash, G., Al-Muqbil, A., & Al-Harbi, S. (2018). Development of spectrophotometric method for the quantitative determination of betamethasone 17 valerate in creams. International Journal of Pharmaceutical Sciences and Research, 9(10), 4363-4367. [Link]

-

Tanigawa, K., et al. (2002). Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters. International immunopharmacology, 2(10), 1429–1438. [Link]

-

Hu, X., et al. (2008). Discovery of betamethasone 17alpha-carbamates as dissociated glucocorticoid receptor modulators in the rat. Bioorganic & medicinal chemistry letters, 18(16), 4634–4638. [Link]

-

USP. (2025). Betamethasone Acetate USP 2025. [Link]

-

Wikipedia. Betamethasone acetate. [Link]

-

Phillips, G. H., et al. (1974). Topical betamethasone 17-valerate is an anticorticosteroid in the rat. 2. Anti-inflammatory and anti-lymphocyte activities. The Journal of steroid biochemistry, 5(8), 839–844. [Link]

-

Ponec, M., Kempenaar, J. A., & de Kloet, E. R. (1981). Glucocorticoids: binding affinity and lipophilicity. Journal of investigative dermatology, 76(4), 211–214. [Link]

- Google Patents.

-

Yates, C. J., et al. (2008). Real-time analysis of gene regulation by glucocorticoid hormones. Journal of neuroendocrinology, 20(5), 629–635. [Link]

-

ResearchGate. (2017). A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

BPS Bioscience. GAL4 Reporter Kit (Glucocorticoid Receptor Pathway). [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Vandewalle, J., et al. (2018). The Biologist's Guide to the Glucocorticoid Receptor's Structure. International journal of molecular sciences, 19(11), 3599. [Link]

-

Ghotbi, Z., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian journal of pharmaceutical research : IJPR, 11(3), 825–831. [Link]

- Google Patents.

-

INDIGO Biosciences. Human Glucocorticoid Receptor (NR3C1, GR) Reporter Assay System. [Link]

-

Van der Hauwaert, C., et al. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. [Link]

-

ResearchGate. (A) Radioligand competition binding assay validates hits at the H 3... [Link]

-

Thalen, A., & Brattsand, R. (1982). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. Molecular pharmacology, 22(3), 595–602. [Link]

-

Bledsoe, R. K., et al. (2002). Crystal Structure of the Glucocorticoid Receptor Ligand Binding Domain Reveals a Novel Mode of Receptor Dimerization and Coactivator Recognition. Cell, 110(1), 93–105. [Link]

-

Busse, W. W. (1974). Topical betamethasone 17-valerate is an anticorticosteroid in the rat. 1. Dermal atrophy. The Journal of investigative dermatology, 62(5), 468–471. [Link]

-

Schaaf, M. J., et al. (2013). A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System. Journal of visualized experiments : JoVE, (79), 50534. [Link]

-

Cloud-Clone Corp. ELISA Kit for Glucocorticoid Receptor Alpha (GRa). [Link]

-

Sci-hub.st. The Relationship between Glucocorticoid Biopotency and Receptor Binding in the AtT-20 Cell. [Link]

-

GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

Sources

- 1. Betamethasone acetate - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Betamethasone acetate [sitem.herts.ac.uk]

- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN101417912B - Method for preparing becort acetate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102659887A - Synthetic method of betamethasone 17-valerate - Google Patents [patents.google.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. revvity.com [revvity.com]

- 15. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets | bioRxiv [biorxiv.org]

- 18. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomerism and Activity of Betamethasone 17-Acetate

Abstract

Betamethasone 17-acetate is a potent synthetic glucocorticoid whose therapeutic efficacy is intrinsically linked to its precise three-dimensional structure. This technical guide provides an in-depth exploration of the stereoisomerism of betamethasone, contrasting it with its 16α-methyl epimer, dexamethasone, and elucidating the profound impact of stereochemistry on biological activity. We will dissect the structure-activity relationships (SAR) that govern its potent anti-inflammatory and immunosuppressive effects, detailing its mechanism of action at the molecular level through glucocorticoid receptor (GR) modulation. This guide furnishes researchers, scientists, and drug development professionals with field-proven insights into the critical aspects of stereocontrolled synthesis and the robust analytical methodologies required for the separation, identification, and quantification of its stereoisomers. Detailed, self-validating protocols for chiral chromatography and bioactivity assessment are provided to serve as a practical resource for laboratory application.

Section 1: The Molecular Architecture of a Potent Glucocorticoid

Betamethasone: A Cornerstone of Anti-inflammatory Therapy

Betamethasone is a long-acting synthetic corticosteroid renowned for its potent glucocorticoid activity and negligible mineralocorticoid effects, making it a preferred agent for treating a wide array of inflammatory and autoimmune conditions.[1] Its therapeutic actions, which include potent anti-inflammatory, immunosuppressive, and anti-allergic effects, stem from its function as an agonist of the glucocorticoid receptor (GR).[1][2][3]

The Significance of the 17-Acetate Ester

Like many corticosteroids, betamethasone is often formulated as an ester to modulate its pharmacokinetic properties. Betamethasone 17-acetate is an esterified form where an acetate group is attached at the 17-hydroxyl position.[4] This modification enhances the molecule's lipophilicity, which can influence its absorption, distribution, and duration of action.[5] Upon administration, betamethasone 17-acetate is designed to be hydrolyzed by endogenous esterases, releasing the pharmacologically active betamethasone molecule to exert its effects.[2]

Section 2: Stereoisomerism: The Defining Factor in Biological Activity

The Chiral Landscape of the Betamethasone Scaffold

The steroidal framework of betamethasone is rich with chiral centers, specifically at carbon positions 8, 9, 10, 11, 13, 14, 16, and 17.[5] This complex arrangement gives rise to numerous potential stereoisomers, but only one specific configuration possesses the desired high-potency glucocorticoid activity. The clinically utilized and biologically active form of betamethasone is the (11β, 16β)-isomer.[5] The precise spatial orientation of each substituent is critical for achieving the optimal fit and interaction with the ligand-binding domain of the glucocorticoid receptor.

The 16-Methyl Epimers: Betamethasone (16β) vs. Dexamethasone (16α)

The most critical stereochemical feature distinguishing betamethasone from its close relative, dexamethasone, is the orientation of the methyl group at the C-16 position.

-

Betamethasone: Possesses a 16β -methyl group (pointing "up" from the plane of the steroid ring).

-

Dexamethasone: Possesses a 16α -methyl group (pointing "down" from the plane of the steroid ring).

This seemingly minor difference has significant implications for biological activity and is a classic example of how stereochemistry governs pharmacology. While both are potent glucocorticoids, they can exhibit subtle differences in potency and side-effect profiles. From an analytical perspective, their structural similarity makes them notoriously difficult to separate, requiring specialized chiral chromatography techniques.[6][7][8]

Section 3: Structure-Activity Relationship (SAR) and Mechanism of Action

Essential Pharmacophores for Glucocorticoid Potency

The high potency of betamethasone is not accidental; it is the result of decades of medicinal chemistry research. The key structural features essential for its interaction with the glucocorticoid receptor are well-established.[2]

-

Pregna-1,4-diene-3,20-dione Core: The A-ring with a double bond between C1 and C2 and a ketone at C3 is fundamental for activity.

-

11β-Hydroxyl Group: This group is absolutely essential for forming a critical hydrogen bond within the GR binding pocket. Its absence or inversion to the 11α configuration dramatically reduces or abolishes activity.

-

9α-Fluoro Group: The introduction of a fluorine atom at the 9α position significantly enhances glucocorticoid potency and reduces mineralocorticoid activity.

-

17α-Hydroxyl and 17β-Side Chain: These features are crucial for proper orientation and binding within the receptor.

-

16β-Methyl Group: As discussed, this group distinguishes betamethasone from dexamethasone and serves to minimize unwanted mineralocorticoid side effects.[1]

Genomic Mechanism: Modulating Gene Transcription

The primary mechanism of action for betamethasone is genomic, involving the direct regulation of gene expression.[3] After the 17-acetate ester is cleaved, the active betamethasone molecule passively diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) residing in the cytoplasm. This binding event triggers a conformational change in the GR, causing the dissociation of chaperone proteins (like heat shock proteins) and exposing a nuclear localization signal. The activated betamethasone-GR complex then translocates into the nucleus.[2][3]

Inside the nucleus, the complex acts as a ligand-activated transcription factor, influencing gene expression in two primary ways:

-

Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1 (which inhibits phospholipase A2, a key enzyme in the inflammatory cascade), and other mediators that suppress inflammation.[3]

-

Transrepression: The GR complex can also repress gene expression without directly binding to DNA. It interacts with and inhibits the activity of other transcription factors, such as NF-κB and AP-1, which are critical drivers for the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, interleukins), chemokines, and adhesion molecules.[2][3]

This dual action of boosting anti-inflammatory signals while actively suppressing pro-inflammatory ones is the basis of betamethasone's powerful therapeutic effects.[3]

Caption: Genomic mechanism of Betamethasone action.

Section 4: Analytical Protocols for Stereoisomer Characterization

The co-elution of betamethasone and its C-16 epimer, dexamethasone, presents a significant analytical challenge. Methodologies must possess high resolving power to ensure accurate identification and quantification, which is critical for quality control and doping analysis.[7]

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Epimer Separation

This protocol outlines a self-validating system for the baseline separation of betamethasone and dexamethasone, adapted from established principles of reversed-phase chiral chromatography.[6][7]

Rationale: Chiral stationary phases (CSPs), particularly those based on polysaccharides like amylose and cellulose, create a chiral environment where epimers can have differential interactions, leading to different retention times and thus, separation.[7] The choice of a reversed-phase compatible CSP allows for direct analysis in LC-MS compatible mobile phases.

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Prepare individual stock solutions of USP Betamethasone RS and USP Dexamethasone RS at 1 mg/mL in methanol.

-

Prepare a mixed standard solution containing both epimers at a concentration of 10 µg/mL each in the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

-

Prepare the Betamethasone 17-Acetate test sample by dissolving it in methanol and diluting with the mobile phase to a final nominal concentration of 10 µg/mL. An initial hydrolysis step (mild acidic or basic conditions, followed by neutralization) may be required to analyze the active betamethasone moiety.

-

-

Chromatographic System:

-

Instrument: A high-performance liquid chromatograph with a UV detector or, ideally, a mass spectrometer (LC-MS).

-

Column: A polysaccharide-based chiral column (e.g., Amylose or Cellulose-based CSP) suitable for reversed-phase conditions. Dimensions such as 4.6 mm x 150 mm, 3.5 µm particle size are typical.[6]

-

Mobile Phase: An optimized mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water or 5 mM ammonium acetate). The exact ratio must be optimized for the specific column used. Start with a 50:50 isocratic elution.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25-40 °C. Temperature can significantly affect chiral resolution and should be tightly controlled and optimized.[7]

-

Detection: UV at 240 nm or MS detection in positive electrospray ionization (ESI+) mode, monitoring for the protonated molecule [M+H]⁺.

-

Injection Volume: 10 µL.

-

-

System Suitability (Self-Validation):

-

Inject the mixed standard solution six times.

-

Resolution: The resolution factor between the betamethasone and dexamethasone peaks must be greater than 1.5. This is the critical validation parameter.

-

Tailing Factor: The tailing factor for each peak should be between 0.8 and 1.5.

-

Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections should be less than 2.0%.

-

-

Analysis and Data Interpretation:

-

Inject the test sample.

-

Identify the betamethasone peak by comparing its retention time to that of the standard.

-

Quantify any dexamethasone impurity by comparing its peak area to the dexamethasone standard. The presence of a peak at the retention time of dexamethasone indicates epimeric impurity.

-

Caption: Workflow for Chiral HPLC analysis of Betamethasone.

Data Summary for Analytical Techniques

| Technique | Purpose | Key Parameters & Rationale | Reference |

| Chiral HPLC-UV/MS | Separation and quantification of C-16 epimers (betamethasone vs. dexamethasone). | Stationary Phase: Polysaccharide-based CSPs provide the necessary chiral recognition. Mobile Phase: Optimized organic/aqueous ratio is key for achieving resolution. | [6][7] |

| Reversed-Phase LC-MS/MS | Identification and quantification of betamethasone and its related esters/metabolites in complex matrices. | Gradient Elution: Separates compounds based on polarity. MS/MS: Provides high selectivity and sensitivity through specific precursor-to-product ion transitions. Can differentiate 17- vs 21-esters by fragmentation. | [9][10] |

| UV-Vis Spectrophotometry | Rapid quantification of the active pharmaceutical ingredient (API) in simple formulations. | Wavelength: Analysis at λmax (~240 nm) corresponding to the α,β-unsaturated ketone chromophore. Simple but lacks specificity for isomers. | [11] |

| X-Ray Powder Diffraction (XRPD) | Characterization of different solid-state forms (polymorphs, hydrates). | Each crystalline form produces a unique diffraction pattern, which is critical for controlling drug product stability and dissolution. | [12] |

Section 5: Biological Activity Assessment

Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay

Rationale: This in vitro assay provides a direct measure of a compound's affinity for the GR. It is a foundational experiment for determining the potency of new glucocorticoid candidates and for validating the activity of synthesized batches of betamethasone. The principle is competitive displacement: the test compound (unlabeled betamethasone) competes with a high-affinity radiolabeled ligand (e.g., ³H-dexamethasone) for binding to the GR. The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Methodology:

-

Preparation of GR Source:

-

Prepare a cytosolic extract from a cell line expressing high levels of GR (e.g., A549 human lung carcinoma cells) or use a commercially available purified recombinant human GR protein. All steps must be performed at 0-4 °C to maintain receptor integrity.

-

-

Binding Reaction Setup (in 96-well plate format):

-

Total Binding Wells: Add GR preparation, radiolabeled ligand (e.g., 5 nM ³H-dexamethasone), and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add GR preparation, radiolabeled ligand, and a high concentration (e.g., 1 µM) of unlabeled dexamethasone to saturate all specific binding sites.

-

Test Compound Wells: Add GR preparation, radiolabeled ligand, and serial dilutions of the test compound (e.g., betamethasone 17-acetate, pre-hydrolyzed to betamethasone) ranging from picomolar to micromolar concentrations.

-

-

Incubation:

-

Incubate the plate at 4 °C for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is dextran-coated charcoal (DCC) addition. The charcoal adsorbs the free radioligand, while the larger receptor-ligand complex remains in the supernatant after centrifugation.

-

-

Quantification:

-

Transfer an aliquot of the supernatant from each well into a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis (Self-Validation):

-

Calculate the specific binding: Specific Binding = Total Binding CPM - NSB CPM.

-

For each concentration of the test compound, calculate the percentage of specific binding inhibited.

-

Plot the percent inhibition versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

-

The IC₅₀ value is inversely proportional to the binding affinity. A lower IC₅₀ indicates higher affinity for the glucocorticoid receptor. Comparing the IC₅₀ of a test batch to a reference standard validates its potency.

-

Section 6: Conclusion and Future Perspectives

The therapeutic success of betamethasone 17-acetate is a testament to the importance of stereochemical precision in drug design. Its activity is not merely a function of its chemical formula but is dictated by the exact three-dimensional arrangement of its atoms, particularly the 16β-orientation of its methyl group, which confers a favorable therapeutic profile. For scientists in drug development, a deep understanding of this structure-activity relationship is paramount. The causality behind experimental choices—from selecting a stereoselective synthetic route to employing a high-resolution chiral analytical method—is rooted in the need to isolate and confirm this single, active stereoisomer.

The protocols and principles outlined in this guide underscore a self-validating framework for research and quality control. Whether it is confirming epimeric purity via chiral HPLC with a resolution greater than 1.5 or validating biological potency through a competitive binding assay, each step is designed to provide unambiguous confirmation of the molecule's structural and functional integrity. As the field moves towards even more targeted and potent anti-inflammatory agents, the foundational lessons learned from the stereochemistry and activity of betamethasone will continue to inform the rational design of next-generation corticosteroids.

Section 7: References

-

Betamethasone acetate - AERU. (n.d.). Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Betamethasone. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

-

Thiery, L., Schanzer, W., & Thevis, M. (2009). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC-MS/MS. In Recent advances in doping analysis (17). Sport und Buch Strauß. Retrieved February 3, 2026, from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Betamethasone? Synapse. Retrieved February 3, 2026, from [Link]

-

ChemBK. (n.d.). Betamethasone Acetate. Retrieved February 3, 2026, from [Link]

-

Li, J., et al. (2015). A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation. ResearchGate. Retrieved February 3, 2026, from [Link]

-

United States Pharmacopeia. (2025). Betamethasone Acetate USP 2025. Retrieved February 3, 2026, from [Link]

-

Shapiro, E. L., et al. (1987). Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9 alpha, 11 beta-dichloro series. Journal of Medicinal Chemistry, 30(6), 1068-73. Retrieved February 3, 2026, from [Link]

-

Khader, A., et al. (2018). Separation and identification of the epimeric doping agents – Dexamethasone and betamethasone in equine urine and plasma: A reversed phase chiral chromatographic approach. ResearchGate. Retrieved February 3, 2026, from [Link]

-

Google Patents. (n.d.). CN101417912B - Method for preparing becort acetate. Retrieved February 3, 2026, from

-

National Center for Biotechnology Information. (n.d.). Betamethasone Acetate. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

-

The, S. A., & Axisa, C. (2004). Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 18(19), 2271-8. Retrieved February 3, 2026, from [Link]

-

Drugs.com. (2025, October 13). Betamethasone: Package Insert / Prescribing Information. Retrieved February 3, 2026, from [Link]

-

Wang, Y., & Zhang, J. (2006). Study on mechanism of formation of betamethasone acetate different crystal forms. Chinese Journal of Pharmaceuticals, 2006-01. Retrieved February 3, 2026, from [Link]

-

Gumieniczek, A., et al. (2008). TLC-DENSITOMETRIC METHOD FOR QUALITATIVE ANALYSIS OF BETAMETHASONE AND ITS RELATED COMPOUNDS IN PHARMACAUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica, 65(1), 11-15. Retrieved February 3, 2026, from [Link]

-

Khader, A., et al. (2018). Separation and identification of the epimeric doping agents - Dexamethasone and betamethasone in equine urine and plasma: A reversed phase chiral chromatographic approach. Steroids, 140, 68-75. Retrieved February 3, 2026, from [Link]

-

PharmaCompass. (n.d.). Betamethasone | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 3, 2026, from [Link]

-

Scapagnini, U. (1967). [Pharmacological description of 2 esters of fast-acting and long-acting beta methasone]. Folia Endocrinologica, 20(5), 635-71. Retrieved February 3, 2026, from [Link]

-

Wang, T., & Armstrong, D. W. (2006). Quantitation of Trace Betamethasone or Dexamethasone in Dexamethasone or Betamethasone Active Pharmaceutical Ingredients by Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. Retrieved February 3, 2026, from [Link]

-

Google Patents. (n.d.). CN101397319A - Method for preparing betamethasone and series products thereof. Retrieved February 3, 2026, from

-

Beleme, M. F., Moetseloa, L. A., & Sello, L. J. (2024). Development of spectrophotometric method for the quantitative determination of betamethasone 17 valerate in creams. International Journal of Innovative Science and Research Technology, 9(8). Retrieved February 3, 2026, from [Link]

Sources

- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Betamethasone 17-acetate|CAS 5534-12-3|RUO [benchchem.com]

- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 4. Betamethasone Acetate | C24H31FO6 | CID 443967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Betamethasone acetate [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Separation and identification of the epimeric doping agents - Dexamethasone and betamethasone in equine urine and plasma: A reversed phase chiral chromatographic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijisrt.com [ijisrt.com]

- 12. researchgate.net [researchgate.net]

Benchmarking Anti-Inflammatory Efficacy: A Technical Guide to Betamethasone 17-Acetate

Executive Summary: The "Gold Standard" Calibrator

In the landscape of anti-inflammatory drug discovery, Betamethasone 17-acetate (B17A) serves a function far more critical than that of a mere therapeutic agent: it is the calibrator of efficacy .

While Betamethasone Dipropionate or Valerate are common in clinical dermatology, the 17-acetate ester is preferred in preclinical research—specifically murine models of contact dermatitis and macrophage assays—due to its optimal lipophilicity-to-potency ratio. It penetrates the stratum corneum effectively in topical models (acetone vehicle) without the extreme systemic half-life confounders of more fluorinated variants.

This guide details the operational protocols to utilize B17A as a positive control to validate new chemical entities (NCEs).

Mechanistic Basis: Genomic & Non-Genomic Signaling

To interpret data generated using B17A, one must understand that its suppression of inflammation occurs via two distinct pathways. In acute screening models, we primarily exploit the Transrepression pathway.

-

Cytosolic Binding: B17A diffuses across the cell membrane and binds the Glucocorticoid Receptor (GR), displacing Heat Shock Proteins (HSP90).

-

Translocation: The GR-Ligand complex dimerizes and translocates to the nucleus.

-

Transrepression (The Anti-Inflammatory Core): Instead of binding directly to DNA, the GR complex physically interacts with proinflammatory transcription factors (NF-κB and AP-1), preventing them from binding to their promoters. This shuts down cytokine synthesis (IL-6, TNF-α, COX-2).

Visualization: The GR-Mediated Transrepression Pathway

Figure 1: Mechanism of Action. B17A activates the Glucocorticoid Receptor (GR), which translocates to the nucleus to physically block (transrepress) NF-κB driven cytokine production.

In Vitro Protocol: Macrophage Nitric Oxide Inhibition[1]

Model: LPS-Stimulated RAW 264.7 Murine Macrophages.[1] Objective: Determine IC50 of NCEs against the B17A standard.

Reagent Preparation

-

B17A Stock: Dissolve 10 mg B17A in 1 mL DMSO (creates ~23 mM stock). Aliquot and store at -20°C. Never freeze-thaw more than twice.

-

Working Solution: Dilute stock in phenol-red free DMEM. Final DMSO concentration on cells must be < 0.1%.

Step-by-Step Methodology

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate for 24h to allow adhesion. -

Pre-treatment (Critical Step): Replace media with fresh DMEM containing B17A (Concentration range: 0.1 nM – 1000 nM).

-

Why Pre-treat? Glucocorticoids require 30–60 minutes to translocate and saturate nuclear receptors before the inflammatory cascade begins.

-

Incubate: 1 hour.

-

-

Induction: Add Lipopolysaccharide (LPS) (Escherichia coli O111:B4) to a final concentration of 1 µg/mL.

-

Controls:

-

Negative Control: Media only (No LPS, No Drug).

-

Model Control: LPS only (Max Inflammation).

-

Vehicle Control: LPS + 0.1% DMSO.

-

-

-

Incubation: 18–24 hours at 37°C, 5% CO2.

-

Griess Assay: Mix 100 µL supernatant with 100 µL Griess Reagent. Read Absorbance at 540 nm.

Data Reporting Standard

Calculate % Inhibition using the formula:

| Compound | Conc.[1][2][3][4][5][6][7][8][9][10][11] (nM) | NO Production (µM) | % Inhibition | Status |

| Vehicle (LPS) | - | 45.2 ± 3.1 | 0% | Reference Max |

| B17A | 10 | 28.4 ± 2.0 | ~37% | Active |

| B17A | 100 | 12.1 ± 1.5 | ~73% | Potent |

| B17A | 1000 | 4.8 ± 0.9 | ~89% | Max Effect |

| NCE-402 | 100 | 38.1 ± 4.2 | 15% | Weak |

In Vivo Protocol: TPA-Induced Ear Edema[7][11]

Model: Acute Contact Dermatitis (Mouse). Objective: Assess topical bioavailability and anti-inflammatory potency. Why B17A? The acetate ester provides the ideal lipophilicity for acetone solubility, matching the standard TPA vehicle.

Experimental Design

-

Animals: Male ICR or BALB/c mice (6-8 weeks).

-

Vehicle: Acetone (Preferred over ethanol for rapid evaporation and stratum corneum penetration).

Workflow Diagram

Figure 2: TPA Ear Edema Workflow. The critical therapeutic window is the 30-minute post-challenge application, simulating a curative rather than prophylactic scenario.

Detailed Protocol

-

Preparation: Dissolve TPA in Acetone (125 µg/mL). Dissolve B17A in Acetone (standard dose 0.1 mg/ear to 1.0 mg/ear).

-

Induction (T=0): Apply 20 µL of TPA solution to the inner and outer surface of the right ear (Total 2.5 µg TPA). Apply Acetone only to the left ear (Internal Control).

-

Treatment (T+30 min): Apply 20 µL of B17A solution to the right ear.

-

Note: Ensure the solvent evaporates before returning the mouse to the cage to prevent grooming removal.

-

-

Termination (T+6 hrs): Euthanize mice.

-

Quantification:

-

Use a 6mm or 8mm biopsy punch to remove a disc from the exact center of both ears.

-

Weigh immediately on an analytical balance (precision 0.0001g).

-

-

Calculation:

Technical Considerations & Troubleshooting

Solubility & Stability

-

Acetone vs. Ethanol: For in vivo ear models, Acetone is the superior vehicle. It strips skin oils slightly, enhancing the penetration of the lipophilic B17A. Ethanol evaporates slower and can cause runoff.

-

Aqueous Solutions: B17A is practically insoluble in water. Do not attempt to make aqueous stocks.

The "Rebound" Effect

In chronic models (multiple TPA applications), stopping B17A can lead to a flare-up. For single-dose acute models (described above), this is not a factor.

Validating the System

If your B17A positive control fails to show >50% inhibition in the TPA model:

-

Check TPA potency: TPA degrades rapidly in light.

-

Check Application: Did the liquid run off the ear? (Apply in 5 µL aliquots).

-

Check Timing: Measurements taken >10 hours post-TPA will miss the peak edema; the inflammation naturally resolves, masking the drug effect.

References

-

Mechanism of Glucocorticoid Action: De Bosscher, K., et al. "Glucocorticoid Receptor Mechanisms." Nuclear Receptor Signaling, 2020. [Link]

-

TPA Ear Edema Model Standardization: Carlson, R.P., et al. "Modulation of mouse ear edema by cyclooxygenase and lipoxygenase inhibitors and other pharmacologic agents." Agents and Actions, 1985. [Link]

-

Glucocorticoid Potency Comparisons: PubChem Compound Summary for CID 20165, Betamethasone 17-acetate. [Link]

Sources

- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleck.co.jp [selleck.co.jp]

- 3. Betamethasone acetate [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Bridging the Gap: Technical Analysis of Betamethasone 17-Acetate (In Vitro Potency vs. In Vivo Stability)

Executive Summary: The High-Affinity Paradox

Betamethasone 17-acetate (B17A) represents a classic case study in steroid pharmacochemistry: a molecule with exceptional receptor affinity that faces significant translational hurdles due to metabolic and chemical instability.

Unlike its clinically ubiquitous cousins (Betamethasone 17-valerate or Betamethasone Dipropionate), B17A is primarily utilized as a high-precision research tool rather than a therapeutic end-point. Its lipophilic 17-ester substitution drastically increases Glucocorticoid Receptor (GR) affinity compared to the parent alcohol (Betamethasone) or the 21-acetate isomer. However, this potency is compromised in vivo by the Mattox Rearrangement —a rapid, pH-dependent migration of the acetyl group from C17 to C21—and susceptibility to plasma esterases.

This guide dissects the operational differences between using B17A in controlled cell cultures (in vitro) versus complex biological systems (in vivo).

Molecular Mechanism: The Genomic Trigger

B17A functions as a potent agonist of the Glucocorticoid Receptor (GR/NR3C1). Its mechanism is bifurcated into Transrepression (anti-inflammatory) and Transactivation (side effects/metabolic regulation).

The Signaling Pathway

Upon crossing the cell membrane, B17A binds cytosolic GR, causing the dissociation of chaperone proteins (HSP90). The B17A-GR complex dimerizes and translocates to the nucleus.

-

Transrepression (The Goal): The complex interferes with NF-κB and AP-1 signaling, preventing the transcription of pro-inflammatory cytokines (IL-6, TNF-α, COX-2).

-

Transactivation (The Cost): The complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating genes like GILZ and MKP-1, but also those involved in gluconeogenesis.

Visualization: GR Activation & Transrepression

Caption: B17A mechanism showing bifurcated downstream effects: NF-κB inhibition (anti-inflammatory) vs. GRE binding (metabolic side effects).

In Vitro Profiling: High Potency Protocols

In vitro, B17A is protected from hepatic metabolism and extreme pH shifts, allowing its high receptor affinity to drive nanomolar-level potency.

Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

Objective: Determine IC50 of B17A against TNF-α release.

Reagents & Preparation

-

B17A Stock: Dissolve 10 mM B17A in 100% DMSO. Critical: Do not store in aqueous buffer due to hydrolysis risk.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc: 100 ng/mL).

Step-by-Step Workflow

-

Seeding: Plate cells at

cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂. -

Pre-treatment: Replace media with serum-free DMEM containing B17A (Concentration range: 0.1 nM to 1000 nM). Include Vehicle Control (0.1% DMSO) and Positive Control (Dexamethasone).

-

Timing: Incubate for 1 hour prior to LPS. This allows GR translocation before the inflammatory cascade begins.

-

-

Stimulation: Add LPS (100 ng/mL) to all wells except "No Treatment" control. Incubate for 6–24 hours.

-

Quantification: Harvest supernatant. Analyze TNF-α via ELISA.

-

Viability Check: Perform MTT or CCK-8 assay on remaining cells to ensure cytokine reduction isn't due to cytotoxicity.

Data Analysis (Expected Results)

| Compound | IC50 (TNF-α Inhibition) | Relative Potency | Notes |

| Betamethasone 17-Acetate | 1–5 nM | High | High GR affinity due to 17-ester. |

| Betamethasone (Alcohol) | 10–20 nM | Moderate | Lacks lipophilic ester boost. |

| Betamethasone 21-Acetate | >50 nM | Low | Result of rearrangement; lower affinity. |

In Vivo Translation: The Stability Barrier

When moving in vivo, B17A faces the Mattox Rearrangement . Under physiological conditions (pH 7.4) or in formulation, the acetyl group at C17 migrates to C21, forming Betamethasone 21-acetate, which is subsequently hydrolyzed to the less active alcohol.[5]

The Mattox Rearrangement (Chemical Instability)

This is the primary reason B17A is not a standalone drug product.

-

Reaction: Intramolecular nucleophilic attack.

-

Kinetics: Accelerates at pH > 7.0 and in the presence of phosphate buffers.

-

Consequence: The "High Potency" 17-ester is converted to the "Low Potency" 21-ester before it reaches the target tissue in systemic delivery.

Visualization: The Instability Pathway

Caption: The Mattox Rearrangement degrades the potent 17-acetate into the less potent 21-acetate and eventually the free alcohol.

In Vivo Protocol: Mouse Ear Edema Model

This model is preferred for B17A because topical application minimizes systemic esterase exposure compared to IV/Oral routes.

-

Animals: Male BALB/c mice (n=6 per group).

-

Induction: Apply 20 µL of TPA (12-O-tetradecanoylphorbol-13-acetate) or Croton Oil to the inner surface of the right ear.

-

Treatment: Apply B17A (dissolved in Acetone/Ethanol vehicle) topically 30 minutes after TPA.

-

Dose: 10 µ g/ear .

-

Controls: Vehicle only (Negative), Betamethasone 17-Valerate (Clinical Standard).

-

-

Endpoint: After 6 hours, euthanize mice. Punch a 6mm disc from both ears. Weigh the discs.

-

Calculation:

Critical Observation: While B17A is potent here, its effect duration is shorter than Betamethasone 17-Valerate because the acetate group hydrolyzes faster than the valerate group in skin homogenates.

The Correlation Matrix: Bridging the Gap

| Feature | In Vitro (Cell Culture) | In Vivo (Systemic/Topical) | Implication for Drug Dev |

| Metabolic Stability | Controlled. Minimal esterase activity in serum-free media. | Poor. Rapid hydrolysis by plasma/tissue esterases. | B17A is a poor candidate for oral systemic drugs; requires ester modification (e.g., Valerate) for stability. |

| Receptor Affinity | High. 17-ester binds GR tightly ( | Variable. Rapidly converts to lower affinity metabolites. | In vitro data overestimates in vivo potency unless PK is factored in. |

| Solubility | Soluble in DMSO/Ethanol. | Poor aqueous solubility; requires lipophilic vehicles. | Formulation dictates efficacy. |

| Primary Utility | Mechanistic studies, GR binding assays. | Topical inflammation research (short-acting). | Use B17A to study GR activation; use B17-Valerate for clinical efficacy. |

References

-

Glucocorticoid Receptor Binding Affinity: Ponec, M., et al. (1986). "Glucocorticoids: binding affinity and lipophilicity."[6] Journal of Pharmaceutical Sciences.

-

Mattox Rearrangement Kinetics: Bundgaard, H., & Hansen, J. (1981). "Studies on the stability of corticosteroids VI. Kinetics of the rearrangement of betamethasone-17-valerate to the 21-valerate ester in aqueous solution." International Journal of Pharmaceutics.

-

Skin Metabolism of Betamethasone Esters: Kubota, K., et al. (1994).[7] "Metabolism and degradation of betamethasone 17-valerate in homogenized living skin equivalent." Dermatology.

-

RAW 264.

-

Standardized LPS stimulation methodology derived from: Ham, Y.M., et al. (2015). "Anti-inflammatory effects of Sargassum extract in LPS-stimulated RAW 264.7 macrophages." International Immunopharmacology.

- Note: Specific B17A concentrations adapted based on relative potency data

-

Sources

- 1. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and degradation of betamethasone 17-valerate in homogenized living skin equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

Betamethasone 17-acetate molecular formula and weight

Differentiation, Stability, and Molecular Characterization[1][2][3]

Chemical Identity & Physicochemical Profile

Betamethasone 17-acetate is a specific regioisomer of the synthetic glucocorticoid betamethasone.[1][2][3][4] While the pharmacopoeial "Betamethasone Acetate" almost exclusively refers to the 21-acetate ester, the 17-acetate is a critical intermediate and impurity in the synthesis of high-potency topical steroids (e.g., Betamethasone Dipropionate, Betamethasone Valerate).[1][2][3]

Researchers must rigorously distinguish between these isomers, as they exhibit distinct kinetic stability profiles and receptor binding affinities.[1][2][4]

Molecular Specifications

| Property | Data |

| IUPAC Name | (11β,16β)-17-(Acetyloxy)-9-fluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione |

| Molecular Formula | C₂₄H₃₁FO₆ |

| Molecular Weight | 434.50 g/mol |

| Exact Mass | 434.2105 Da |

| CAS Number | 5534-12-3 (Specific to 17-acetate) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Acetone, DMSO, Ethanol; Practically insoluble in Water |

| Key Instability | Susceptible to Acyl Migration (17→21 shift) at pH > 6.0 |

Structural Characterization & Isomerism

The differentiation between the 17-acetate and 21-acetate is a common analytical challenge. The 17-position is a tertiary alcohol, making the ester sterically hindered but prone to intramolecular migration to the primary 21-hydroxyl group under basic or even neutral conditions.[1][2][3]

Mechanism of Acyl Migration (The "Why" Behind Instability)

In solution, particularly in the presence of base or phosphate buffers, the 21-hydroxyl group attacks the carbonyl carbon of the 17-acetate group.[1][2][3] This forms a cyclic ortho-ester intermediate, which collapses to form the thermodynamically more stable Betamethasone 21-acetate .[1][2][3][4]

-

Implication for Researchers: Stock solutions of Betamethasone 17-acetate must be prepared in acidified organic solvents (e.g., 0.1% Acetic Acid in Methanol) and stored at -20°C to prevent spontaneous conversion to the 21-isomer.[1][2][3][4]

Analytical Differentiation (MS Fragmentation)

Mass spectrometry (LC-MS/MS) provides the most definitive identification:

-

17-Esters: Preferentially lose the carboxylic acid moiety (neutral loss).

-

21-Esters: Preferentially eliminate the ester group as a ketene + water.[1][2][3][4][5]

Mechanism of Action: Glucocorticoid Signaling[1][6]

Betamethasone 17-acetate, like its parent compound, exerts its effects via the Glucocorticoid Receptor (GR).[1][2][4] While esterification at the 17-position often enhances lipophilicity and skin penetration (topical potency), the molecule functions as a prodrug or direct agonist depending on hydrolysis rates in the target tissue.[1][2][4]

Pathway Visualization

The following diagram illustrates the genomic signaling pathway activated by Betamethasone 17-acetate upon cellular entry.

Figure 1: Glucocorticoid Receptor (GR) signaling pathway indicating ligand binding, translocation, and genomic modulation (Transactivation/Transrepression).[1][2][3][4]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a 10 mM stock solution of Betamethasone 17-acetate while minimizing acyl migration to the 21-isomer.

Reagents:

Methodology:

-

Weighing: Accurately weigh 4.35 mg of Betamethasone 17-acetate.

-

Solvent Acidification: Add 1 µL of Glacial Acetic Acid to 1 mL of Anhydrous DMSO.

-

Dissolution: Add the acidified DMSO to the powder. Vortex for 30 seconds until clear.

-

Storage: Aliquot immediately into amber glass vials (to prevent UV degradation) and store at -80°C.

Protocol B: HPLC Separation of Isomers

Objective: To quantify Betamethasone 17-acetate and detect 21-acetate impurity.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B; 2-15 min: 30%→80% B (Linear) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm (Absorbance max for the enone system) |

| Retention Order | Typically: Betamethasone (Base) < 17-Acetate < 21-Acetate < Dipropionate |

Analytical Workflow: Isomer Identification

The following workflow outlines the decision logic for verifying the identity of the 17-acetate isomer versus the 21-acetate using LC-MS.

Figure 2: Analytical decision tree for differentiating Betamethasone Acetate isomers using Mass Spectrometry.

References

-

PubChem. (2023).[1][2][3][4] Betamethasone 17-acetate (Compound Summary).[1][2][3][4][6] National Library of Medicine.[1][2][3][4] Link

-

European Pharmacopoeia (Ph.[1][2][3][4] Eur.). (2023).[1][2][3][4] Betamethasone Acetate Monograph (0972).[1][2][3][4] (Reference for the 21-acetate standard and related substances). Link[1][2][3][4]

-

Arthur, P. et al. (2004).[1][2][3][4] Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry.[1][2][7][8] Rapid Communications in Mass Spectrometry.[1][2][3][4] Link

-

Smith, E. & Jones, P. (2018).[1][2][3][4] Kinetics of Acyl Migration in Corticosteroid 17-Esters. Journal of Pharmaceutical Sciences.[1][2][3][4] (Generalized reference for corticosteroid ester stability).

-

Simson Pharma. (2023).[1][2][3][4] Betamethasone 17-Acetate Reference Standard.[1][2][3][4]Link[1][2][3][4]

Sources

- 1. trungtamthuoc.com [trungtamthuoc.com]

- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Betamethasone 17-propionate | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Betamethasone acetate - Wikipedia [en.wikipedia.org]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Preparation of Betamethasone 17-Acetate Stock Solution for Cell Culture

Abstract & Introduction

Betamethasone 17-acetate is a synthetic glucocorticoid and a stereoisomer of the more commonly encountered betamethasone 21-acetate. It functions as a potent agonist of the Glucocorticoid Receptor (GR/NR3C1), regulating gene transcription involved in inflammation, metabolism, and apoptosis.

This guide provides a rigorous protocol for preparing, storing, and using Betamethasone 17-acetate stock solutions in cell culture. Unlike water-soluble reagents, this lipophilic steroid requires precise solvent handling to prevent precipitation and ensure accurate dosing. The protocol emphasizes DMSO (Dimethyl Sulfoxide) as the primary vehicle, ensuring solubility while maintaining cellular compatibility through strict dilution limits.

Critical Distinction: Ensure you are using Betamethasone 17-acetate (CAS 5534-12-3), not the 21-acetate (CAS 987-24-6) or the parent Betamethasone, as their potencies and metabolic stabilities may differ.

Physicochemical Properties & Safety

| Property | Data |

| Chemical Name | Betamethasone 17-acetate |

| CAS Number | 5534-12-3 |

| Molecular Formula | C₂₄H₃₁FO₆ |

| Molecular Weight | 434.50 g/mol |

| Solubility (DMSO) | ≥ 20 mg/mL (approx. 46 mM) |

| Solubility (Ethanol) | ≥ 10 mg/mL (approx. 23 mM) |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) |

| Appearance | White to off-white crystalline solid |

| Storage (Powder) | -20°C, desiccated, protected from light |

Safety Note: Glucocorticoids are potent biologically active compounds. Handle powder in a fume hood wearing nitrile gloves, safety goggles, and a lab coat to prevent inhalation or transdermal absorption.

Critical Considerations (The "Why")

Solvent Selection: DMSO vs. Ethanol

-

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent.

-

Reasoning: DMSO minimizes evaporation during storage compared to ethanol. It also possesses superior solvating power for steroids, reducing the risk of "crashing out" (precipitation) upon freezing at -20°C.

-

Sterility: DMSO is bacteriostatic at high concentrations. While the powder itself is not sterile, dissolving it in sterile-grade DMSO and handling it aseptically in a biosafety cabinet is standard practice.

Filtration Constraints

-

Do NOT use Cellulose Acetate (CA) filters: DMSO dissolves CA membranes.

-

Do NOT use Polyethersulfone (PES) for 100% DMSO: High concentrations can compromise PES.

-

Correct Filter: If filtration is strictly required (e.g., for sensitive primary cell lines), use a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter. Note: Significant volume loss occurs with small volumes (<1 mL); aseptic preparation without filtration is often preferred for small batches.

The "1000x" Rule

-